Palmitoylcholine chloride

Overview

Description

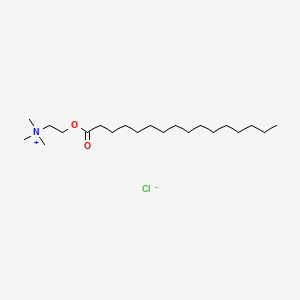

Palmitoylcholine chloride is a chemical compound that has been explored in various studies for its potential in scientific applications, including its role in the synthesis of other compounds and its interaction with biological membranes. The compound is derived from palmitic acid and choline, forming a chloride salt that exhibits interesting properties in both synthesis and application contexts.

Synthesis Analysis

The synthesis of compounds related to this compound involves several chemical processes, including the reaction of palmitic acid with choline. For instance, palmitoyl chloride-grafted hyperbranched polyglycerols show self-assembly behavior in specific solvents, indicating a complex synthesis process that involves cationic ring-opening polymerization and end-group modification (Cheng et al., 2009).

Molecular Structure Analysis

Studies on the molecular dynamics simulation of related phospholipid bilayers provide insights into the molecular structure and interactions of this compound derivatives. These studies reveal the interaction of ions with the lipid bilayer and the effects of such interactions on the bilayer structure (Mukhopadhyay et al., 2004).

Chemical Reactions and Properties

Research on environmentally friendly solvents like choline chloride deep eutectic solvents for palm sample pretreatment highlights the chemical reactions and properties of compounds related to this compound. These solvents demonstrate high efficiency in extracting polyphenols, showcasing the compound's role in green chemistry applications (Fu et al., 2017).

Physical Properties Analysis

The self-assembly properties of amphiphilic hyperbranched polyglycerols modified with palmitoyl chloride, which form unimolecular micelles and vesicles in specific conditions, provide insight into the physical properties of these compounds. This behavior is crucial for understanding the interactions and potential applications of this compound derivatives in various fields (Cheng et al., 2009).

Chemical Properties Analysis

The interaction of palmitoyl derivatives with lipid bilayers, as explored through molecular dynamics simulations and other studies, offers valuable information on the chemical properties of this compound. These interactions influence the structure and stability of lipid bilayers, providing insights into the compound's role in biological systems and its potential for various applications (Mukhopadhyay et al., 2004).

Scientific Research Applications

Behavioral Effects and Neuropharmacological Profile : A study on palmitone (a derivative of Palmitoylcholine chloride) investigated its behavioral effects in mice, demonstrating an anti-anxiety effect. This study suggests potential applications in neuropsychiatric research, though its neuropharmacological profile differs from traditional benzodiazepines like diazepam (González-Trujano et al., 2006).

Wound Healing Potential : Research on Palmitoyl-GDPH, a novel fatty acid conjugated tetrapeptide related to this compound, indicated its potential in accelerating wound healing. The study demonstrated enhanced re-epithelialization, collagen deposition, and reduced scar formation in wound treatment, suggesting applications in therapeutic agents for wound healing (Fadilah et al., 2021).

Impact on Cellular Viability and Tight Junctions : Palmitoyl carnitine chloride (PCC) has shown effects on intestinal transport and cell viability in human colonic Caco-2 cell line and rat small intestinal cell line IEC-18. The study observed changes in tight junction protein localization and a dose-dependent decrease in cell viability, indicating its role in cellular and molecular biology research (Duizer et al., 1998).

Effects on Intestinal Transport of Clodronate : A study assessing the effects of Palmitoyl carnitine chloride on the transport of clodronate through Caco-2 cells showed significant promotion in clodronate permeation. This suggests potential applications in enhancing drug absorption and pharmacological research (Raiman et al., 2003).

Enhancement of Acyclovir Absorption : Research on the absorption enhancement of acyclovir by Palmitoyl-DL-carnitine chloride highlighted its role in increasing mucosal membrane permeability, suggesting applications in developing absorption promoters for poorly permeable agents (Park, Shao, & Mitra, 1992).

Mechanism of Action

Target of Action

Palmitoylcholine chloride is an acyl choline . Its primary target is Protein Kinase C (PKC) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound interacts with its target, PKC, by inhibiting its activity . This inhibition occurs when this compound is used at a concentration of 100 μM . It also reduces enzyme activity by Ca(2+)-dependent phosphatidylinositol phosphodiesterase (EC 3.1.4.10) hydrolysis of phosphatidylinositol monolayers .

Biochemical Pathways

The inhibition of PKC activity by this compound can affect various biochemical pathways. PKC is involved in several signaling pathways and plays a crucial role in numerous cellular functions, including cell growth and differentiation

Result of Action

The inhibition of PKC activity by this compound can lead to various molecular and cellular effects. For instance, it has been found to induce hemolysis in rat erythrocytes . Additionally, plasma levels of this compound are decreased in female patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) .

Future Directions

properties

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

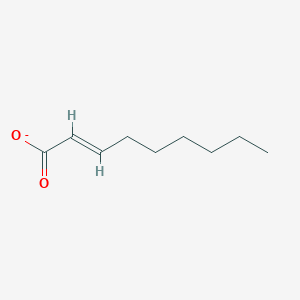

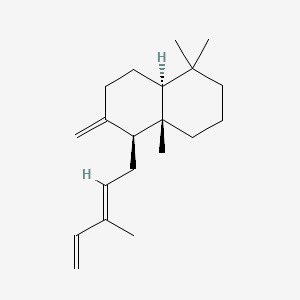

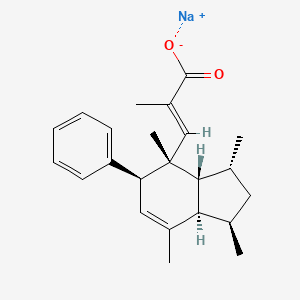

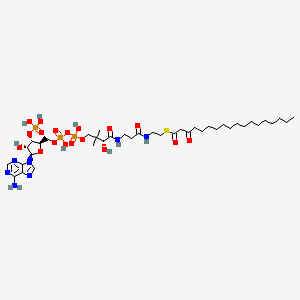

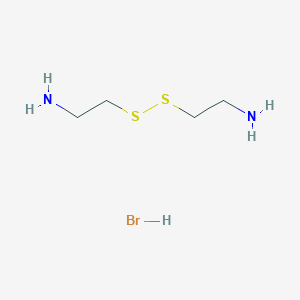

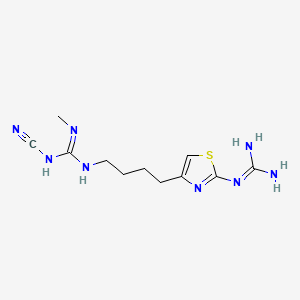

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)

![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)

![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)

![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)